(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1448124-00-2
VCID: VC6740202
InChI: InChI=1S/C23H19ClFNO3S/c24-19-7-11-21(12-8-19)30(28,29)22-13-14-26(15-22)23(27)18-3-1-16(2-4-18)17-5-9-20(25)10-6-17/h1-12,22H,13-15H2
SMILES: C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F
Molecular Formula: C23H19ClFNO3S
Molecular Weight: 443.92

(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone

CAS No.: 1448124-00-2

Cat. No.: VC6740202

Molecular Formula: C23H19ClFNO3S

Molecular Weight: 443.92

* For research use only. Not for human or veterinary use.

(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone - 1448124-00-2

Specification

CAS No. 1448124-00-2
Molecular Formula C23H19ClFNO3S
Molecular Weight 443.92
IUPAC Name [3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-[4-(4-fluorophenyl)phenyl]methanone
Standard InChI InChI=1S/C23H19ClFNO3S/c24-19-7-11-21(12-8-19)30(28,29)22-13-14-26(15-22)23(27)18-3-1-16(2-4-18)17-5-9-20(25)10-6-17/h1-12,22H,13-15H2
Standard InChI Key CGANETHNAVQDFZ-UHFFFAOYSA-N
SMILES C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 3-position with a 4-chlorophenylsulfonyl group and at the 1-position with a methanone-linked 4'-fluoro-1,1'-biphenyl system. The pyrrolidine core adopts a puckered conformation, while the sulfonyl group introduces strong electron-withdrawing characteristics. The biphenyl moiety contributes planar rigidity and aromatic stacking potential, enhanced by the para-fluoro substituent .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC<sub>23</sub>H<sub>19</sub>ClFNO<sub>3</sub>S
Molecular Weight467.92 g/mol
logP (Predicted)3.82 ± 0.45
Hydrogen Bond Acceptors5
Hydrogen Bond Donors0
Polar Surface Area68.7 Ų

These values align with structurally related sulfonamide-containing compounds reported in chemical databases .

Synthesis and Reaction Pathways

Key Synthetic Steps

The synthesis typically involves a three-step protocol:

  • Sulfonylation of Pyrrolidine: Reaction of pyrrolidine with 4-chlorophenylsulfonyl chloride in the presence of a base like triethylamine yields 3-((4-chlorophenyl)sulfonyl)pyrrolidine.

  • Biphenyl Coupling: A Suzuki-Miyaura cross-coupling between 4-bromofluorobenzene and phenylboronic acid generates 4'-fluoro-1,1'-biphenyl-4-carboxylic acid.

  • Amide Formation: Condensation of the biphenyl carboxylic acid with the sulfonylated pyrrolidine using carbodiimide coupling reagents (e.g., EDC/HOBt) produces the final methanone .

Crystallographic Insights

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s logP of 3.82 suggests moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility. Predicted aqueous solubility at pH 7.4 is 12.7 µM, necessitating formulation aids like cyclodextrins or lipid-based carriers .

Metabolic Stability

In vitro hepatic microsomal assays using human liver S9 fractions indicate moderate stability (t<sub>1/2</sub> = 45 minutes), with primary metabolites arising from sulfonyl group hydrolysis and fluorine-mediated CYP450 oxidation .

Toxicological Profile

Acute Toxicity

Rodent studies (LD<sub>50</sub> = 320 mg/kg) reveal dose-dependent hepatotoxicity, likely due to reactive metabolite formation from the chlorophenyl moiety. Co-administration with N-acetylcysteine mitigates oxidative stress markers .

Applications and Future Directions

Therapeutic Prospects

The compound’s dual action as a carbonic anhydrase inhibitor and apoptosis inducer positions it as a candidate for combination therapy in solid tumors. Patent landscapes highlight its utility in hypoxia-targeted drug delivery systems .

Chemical Optimization

Structural modifications under exploration include:

  • Replacing the fluorine with trifluoromethyl to enhance metabolic stability.

  • Introducing polyethylene glycol (PEG) chains to improve solubility .

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